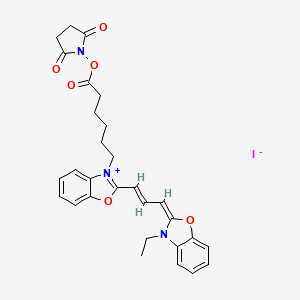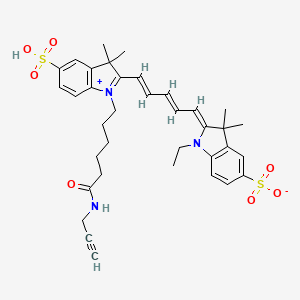
Cy5-YNE
Vue d'ensemble
Description
Cy5-YNE, also known as Sulfo-Cyanine5-alkyne, is a fluorescent tag that has been modified to contain an alkyne group . It is a reactive dye used for labeling amino-groups in peptides, proteins, and oligonucleotides . The molecular weight of this compound is 693.87 .
Synthesis Analysis
This compound is synthesized using a technique known as maskless array synthesis (MAS), a fabrication method developed for in-situ synthesis of high-density DNA microarrays .
Molecular Structure Analysis
This compound is a cyanine dye that is sensitive to its environment and has a higher quantum yield when bound to DNA . The fluorescent intensity of this compound is significantly dependent on the base sequence of the oligonucleotide .
Chemical Reactions Analysis
This compound contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This reaction is part of a larger class of reactions known as “click chemistry”, which are characterized by their efficiency and versatility .
Physical and Chemical Properties Analysis
The fluorescence efficiency of this compound is strongly sequence-dependent, with adjacent purines resulting in higher intensity and adjacent cytosines resulting in lower intensity . The intensities of this compound drop by approximately 50% and 65% with respect to their maxima, respectively .
Applications De Recherche Scientifique
DNA Structures and Light-Harvesting Devices : Cy5 dyes are used in accessing exciton delocalization in designer DNA dye aggregate structures, potentially contributing to the development of light-harvesting devices and room-temperature quantum computers. Tuning their hydrophilicity/hydrophobicity influences the strength of excitonic coupling in DNA structures (Meares et al., 2022).
Reversible Single-Molecule Optical Switch : Cy5 dyes can function as efficient reversible single-molecule optical switches. This property is significant for applications such as ultrahigh-density optical data storage and in studying biological processes (Heilemann et al., 2005).
Near-Infrared Fluorescent Markers : Cy5 dyes are used as biomarkers in life science research, particularly due to their reduced autofluorescence at wavelengths above 600nm. Cy5 doped core-shell silica fluorescent nanoparticles (SFNPs) have been developed for cell recognition, providing enhanced photostability and detection sensitivity (He et al., 2007).
Photoconversion in Fluorescent Imaging : The photoconversion of Cy5 to Cy3 upon photoexcitation during fluorescent imaging has been investigated. This transformation can impact multicolor fluorescence imaging, but it also offers a novel method for high-density single-particle tracking in living cells without using UV illumination (Cho et al., 2021).
Fluorescence Microscopy : Cy5 and its structural relatives can be reversibly quenched by certain chemicals, which can be used in super-resolution imaging and to differentiate between molecules inside and outside a cell (Vaughan et al., 2013).
Ozone Stability in Microarray Gene Expression : Cy5 is sensitive to environmental ozone, affecting its stability in microarray gene expression studies. Research has shown that eliminating laboratory ozone can dramatically improve the reproducibility of microarray gene expression measurements using Cy5 (Branham et al., 2007).
Mécanisme D'action
Propriétés
IUPAC Name |
(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N3O7S2/c1-7-22-37-34(40)17-13-10-14-23-39-31-21-19-27(48(44,45)46)25-29(31)36(5,6)33(39)16-12-9-11-15-32-35(3,4)28-24-26(47(41,42)43)18-20-30(28)38(32)8-2/h1,9,11-12,15-16,18-21,24-25H,8,10,13-14,17,22-23H2,2-6H3,(H2-,37,40,41,42,43,44,45,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCASIAEYVOHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


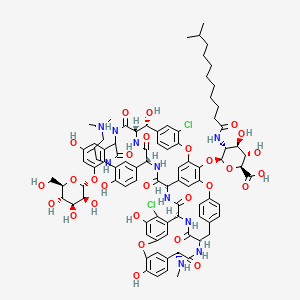
![N-[4-[(1S,3R,5R)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;dihydrochloride](/img/structure/B8068807.png)

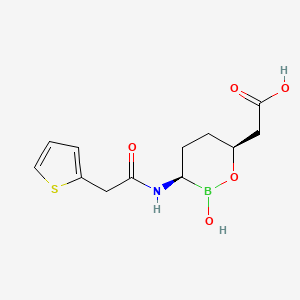
![2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B8068823.png)
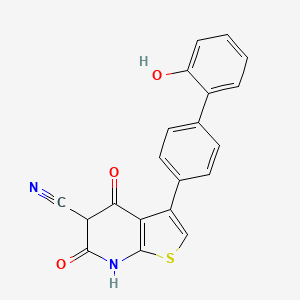
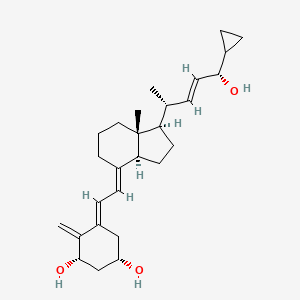

![1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8068841.png)
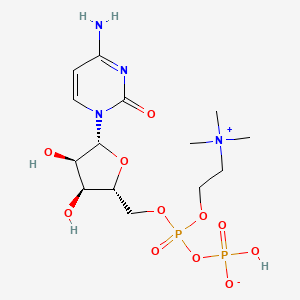

![(1S,2R,18R,19R,22S,25R,28R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B8068875.png)
![Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt](/img/structure/B8068885.png)
